molecular formula C22H19ClN6O4S B2828889 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1019098-31-7

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2828889
CAS No.: 1019098-31-7
M. Wt: 498.94
InChI Key: WWCQLXBNBBFXKS-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
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Scientific Research Applications

  • Antipsychotic Potential : A study by Wise et al. (1987) explored a series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their potential antipsychotic properties. These compounds, similar in structure to the one , were found to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).

  • Synthesis and Characterization : The synthesis and characterization of new compounds, such as N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, were reported by Sebhaoui et al. (2020). These compounds were analyzed using X-ray diffraction and density functional theory, providing insights into their molecular structures, which could be relevant to understanding compounds like the one (Sebhaoui et al., 2020).

  • Computational and Pharmacological Evaluation : Research by Faheem (2018) focused on computational and pharmacological evaluations of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds. These derivatives were assessed for various biological activities, such as tumor inhibition and antioxidant effects, indicating a wide range of potential applications for structurally similar compounds (Faheem, 2018).

  • Antioxidant and Antitumor Activities : A study by Hamama et al. (2013) synthesized new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their antioxidant and antitumor properties. These findings demonstrate the potential biomedical applications of structurally similar compounds (Hamama et al., 2013).

  • Antioxidant Additives for Lubricating Oils : Research by Amer et al. (2011) focused on synthesizing new thiazoles and evaluating them as antioxidant additives for lubricating oils. While different in application, the study provides insights into the chemical versatility of similar compounds (Amer et al., 2011).

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-11-3-5-13(8-14(11)23)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQLXBNBBFXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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